1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety attached to a methyl-imidazole ring, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in critical biological pathways.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines and 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles share structural similarities
Uniqueness: The presence of the benzo[d][1,3]dioxole moiety and the imidazole ring in this compound provides unique chemical and biological properties, making it a valuable compound for research and development
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2-methylimidazole |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-4-5-14(9)7-10-2-3-11-12(6-10)16-8-15-11/h2-6H,7-8H2,1H3 |
InChI Key |
LCHTVPSKRIQRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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